6-Methylnicotinic acid
Overview
Description
6-Methylnicotinic acid is an intermediate of the drug etoricoxib, a non-steroidal anti-inflammatory drug for the treatment of arthritis and osteoarthritis . It is also used as organic intermediates .
Synthesis Analysis
6-Methylnicotinic acid can be prepared by the oxidation of a 2-methyl-5-alkylpyridine with nitric acid . Another method involves the use of 6-methylnicotinic acid in a reaction flask with absolute ethanol, thionyl chloride, and dimethylformamide (DMF), followed by reflux at 95°C for 4 hours .Molecular Structure Analysis
The molecular formula of 6-Methylnicotinic acid is C7H7NO2 . The skeleton of the molecule is non-planar . The equilibrium geometry and harmonic frequencies of the 6-methylnicotinic acid were determined and analyzed at the Density Functional Theory (DFT) level .Physical And Chemical Properties Analysis
6-Methylnicotinic acid has a molecular weight of 137.136 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 296.2±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Pharmaceutical Intermediary
6-Methylnicotinic acid is used as an intermediate in the synthesis of etoricoxib , which is a non-steroidal anti-inflammatory drug (NSAID) prescribed for the treatment of arthritis and osteoarthritis .
Tobacco Product Enhancement
There is research into the use of methyl nicotine derivatives, which may include 6-Methylnicotinic acid, to potentially improve the sensory experience of tobacco products .
Scientific Research
While specific details are not provided in the search results, products like 6-Methylnicotinic acid are available for purchase by researchers, indicating its use in various scientific studies .
Industrial Synthesis Methods
There is ongoing research into ecological methods to produce nicotinic acid derivatives, including 6-Methylnicotinic acid, from commercially available raw materials. These methods have potential industrial applications due to their environmentally friendly nature .
Safety and Hazards
Future Directions
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotinic acid has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .
Mechanism of Action
Target of Action
This compound is a derivative of nicotinic acid, which is known to interact with various receptors and enzymes in the body
Mode of Action
As a derivative of nicotinic acid, it may share some of its parent compound’s interactions with biological targets . More research is required to elucidate the specific interactions of 6-Methylnicotinic acid with its targets.
Biochemical Pathways
Nicotinic acid, the parent compound, is involved in various biochemical pathways, including the metabolism of lipids and carbohydrates
properties
IUPAC Name |
6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKQIPOABEQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185978 | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinic acid | |
CAS RN |
3222-47-7 | |
Record name | 6-Methylnicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3222-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLNICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-methylnicotinic acid?
A1: 6-methylnicotinic acid has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. []
Q2: What does the crystal structure of 6-methylnicotinic acid reveal about its molecular arrangement?
A2: X-ray crystallography studies show that 6-methylnicotinic acid exists as a nearly planar molecule. In its crystalline state, the molecules arrange themselves in a partially overlapped fashion, with parallel pyridine rings exhibiting a face-to-face distance suggestive of π–π stacking interactions. []
Q3: What types of intermolecular interactions are observed in the crystal structure of 6-methylnicotinic acid?
A3: In the crystal lattice, 6-methylnicotinic acid molecules interact through O—H⋯N hydrogen bonds, representing a primary interaction. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. []
Q4: How can the vibrational properties of 6-methylnicotinic acid be studied?
A4: Density Functional Theory (DFT) calculations provide insights into the vibrational characteristics of 6-methylnicotinic acid. These computations allow for the determination and analysis of the molecule's equilibrium geometry and harmonic frequencies. []
Q5: How does 6-methylnicotinic acid typically coordinate with metal ions?
A5: While 6-methylnicotinic acid primarily coordinates to metal ions in a monodentate fashion through a carboxylate oxygen atom [], its derivative, 6-methyl-2-oxonicotinate (6m2onic), exhibits diverse coordination modes with first-row transition metal ions, forming both mononuclear and polynuclear complexes with varying dimensionality. []
Q6: What is unique about the coordination behavior of 6-methyl-2-oxonicotinate (6m2onic)?
A6: 6m2onic demonstrates a remarkable ability to generate structurally diverse complexes with first-row transition metal ions. This diversity ranges from isolated complexes to intricate 3D frameworks, highlighting the ligand's versatility in coordination chemistry. []
Q7: Are there examples of 6-methylnicotinic acid acting as a bridging ligand in metal complexes?
A7: Yes, in the presence of copper(II) ions and specific reaction conditions, 6-methylnicotinic acid can form polymeric structures where it acts as a bridging ligand. This bridging behavior contributes to the formation of extended networks within the crystal structure. []
Q8: Can the coordination of 6-methylnicotinic acid with metal ions impact its fluorescence properties?
A8: Yes, the coordination environment can significantly influence the fluorescence properties of complexes containing 6-methylnicotinic acid derivatives. For instance, the reduction of a Cu(II) complex with a 6-methylnicotinic acid derivative can lead to the formation of a fluorescent Cu(I) complex, demonstrating a redox-triggered fluorescence switch. []
Q9: What kind of magnetic behavior has been observed in complexes containing 6-methyl-2-oxonicotinate (6m2onic)?
A9: Studies on complexes containing 6m2onic have revealed fascinating magnetic properties. Notably, Cu(II) complexes with this ligand show ferromagnetic exchange interactions, confirmed through magnetic susceptibility measurements and theoretical calculations. [, ]
Q10: How can 6-methylnicotinic acid be modified to create deuterated nicotinoylating agents?
A10: Deuterated methyl derivatives of 6-methylnicotinic acid can be prepared by H-D exchange reactions. This process, carried out in the presence of NaOD/D2O under heating, selectively replaces the methyl hydrogens with deuterium atoms. These deuterated derivatives are valuable for applications such as protein modification and analysis. []
Q11: What types of reactions are commonly employed to synthesize derivatives of 6-methylnicotinic acid?
A11: Common synthetic approaches to modify 6-methylnicotinic acid include reactions like amide and nitrile formation. These transformations involve the carboxylic acid functionality of 6-methylnicotinic acid reacting with amines or ammonia derivatives, leading to a range of structurally diverse compounds with potential biological activity. [, , , , ]
Q12: What is a notable regioselective reaction involving 6-methylnicotinic acid?
A12: A specific bacterial strain has been identified that can catalyze the regioselective hydroxylation of 6-methylnicotinic acid at the C2 position. This bacterial-mediated transformation introduces a hydroxyl group specifically at the 2-position of the pyridine ring, highlighting a unique biocatalytic route to modify this compound. [, ]
Q13: Has 6-methylnicotinic acid itself been investigated for biological activity?
A13: While 6-methylnicotinic acid has served primarily as a scaffold for developing other biologically active compounds, some studies suggest it might possess antiaggregational activity for thrombocytes, although further research is needed to confirm these preliminary findings. []
Q14: Have any derivatives of 6-methylnicotinic acid shown promising biological activities?
A14: Derivatives of 6-methylnicotinic acid, particularly those incorporating amide or nitrile functionalities, have displayed a range of biological activities in various studies. These include anti-inflammatory, analgesic, and neurotropic effects, suggesting their potential as lead compounds for drug discovery. [, , ]
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